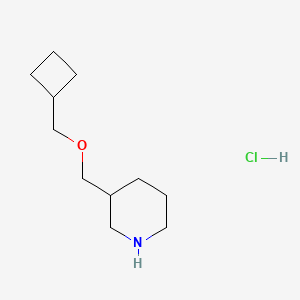
Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride
Übersicht
Beschreibung
Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C11H22ClNO. It is known for its unique structure, which includes a cyclobutylmethyl group and a piperidinylmethyl ether group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride typically involves the following steps:
Formation of Cyclobutylmethyl Chloride: Cyclobutanol is reacted with thionyl chloride to form cyclobutylmethyl chloride.
Preparation of Piperidinylmethyl Ether: Piperidine is reacted with formaldehyde to form piperidinylmethyl ether.
Etherification Reaction: Cyclobutylmethyl chloride is reacted with piperidinylmethyl ether in the presence of a base such as sodium hydride to form Cyclobutylmethyl 3-piperidinylmethyl ether.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Hydrolysis: The ether bond can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol and piperidine derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride can be compared with similar compounds such as:
Cyclobutylmethyl 3-piperidinylmethyl ether: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
Cyclobutylmethyl 3-piperidinylmethyl ether acetate: Contains an acetate group instead of a hydrochloride, leading to different chemical properties and applications.
Cyclobutylmethyl 3-piperidinylmethyl ether sulfate: Contains a sulfate group, which may influence its biological activity and solubility.
Eigenschaften
IUPAC Name |
3-(cyclobutylmethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-3-10(4-1)8-13-9-11-5-2-6-12-7-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGMWAYUZGAXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456238.png)



![Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456243.png)







![[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid](/img/structure/B1456258.png)

